tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group and a substituted phenyl ring. The phenyl substituent includes an amino group at the para position and an ethyl group at the ortho position (2-ethyl-4-aminophenyl).
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-13-12-15(19)6-7-16(13)14-8-10-20(11-9-14)17(21)22-18(2,3)4/h6-7,12,14H,5,8-11,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLMUOBRTDOQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation and Functionalization
The synthesis typically begins with constructing the piperidine scaffold. A common approach involves cyclizing 1,5-diaminopentane derivatives under acidic or basic conditions. For instance, reductive amination of glutaraldehyde with ammonia yields the piperidine core, which is subsequently functionalized at the 4-position.
Key Steps:
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Reductive Amination : Glutaraldehyde and ammonium acetate react in the presence of sodium cyanoborohydride to form piperidine.
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Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base, achieving >90% yield.
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Phenyl Group Introduction : A Friedel-Crafts alkylation or Suzuki-Miyaura coupling attaches the 4-amino-2-ethylphenyl moiety.
Challenges :
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Regioselectivity issues during phenyl group installation require careful catalyst selection.
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Steric hindrance from the Boc group complicates subsequent functionalization.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 4-bromo-2-ethylaniline and a piperidine boronic ester is widely employed. Optimal conditions include:
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Catalyst : Pd(PPh₃)₄ (2 mol%)
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Base : K₂CO₃
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Solvent : Dioxane/water (4:1)
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Temperature : 80°C, 12 hours
This method achieves 75–85% yield but necessitates rigorous exclusion of oxygen to prevent catalyst deactivation.
Buchwald-Hartwig Amination
For direct aryl-amine bond formation, Buchwald-Hartwig amination between 4-chloro-2-ethylnitrobenzene and Boc-piperidine is effective:
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Catalyst : Pd₂(dba)₃/Xantphos
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Ligand : BINAP
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Base : Cs₂CO₃
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Solvent : Toluene
Yields reach 70% after nitro group reduction with H₂/Pd-C.
Modern Catalytic Methods
Photocatalytic C–H Functionalization
Recent advances leverage photoredox catalysis for direct C–H arylation, circumventing pre-functionalized substrates. A protocol adapted from CN108558792B uses:
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Photocatalyst : Acridinium salt (e.g., Mes-Acr⁺)
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Oxidant : K₂S₂O₈
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Light Source : 450 nm LED
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Solvent : Acetonitrile
Under these conditions, 4-amino-2-ethylbenzene reacts with Boc-piperidine to form the target compound in 65% yield.
Advantages :
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Single-step synthesis reduces intermediate isolation.
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Avoids heavy metals, enhancing environmental sustainability.
Limitations :
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Scalability challenges due to light penetration issues in bulk reactions.
Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
To address batch process inefficiencies, continuous flow systems are implemented for key steps:
| Step | Reactor Type | Residence Time | Yield |
|---|---|---|---|
| Boc Protection | Tubular (20°C) | 30 min | 95% |
| Suzuki Coupling | Packed-bed (Pd/C) | 2 hours | 88% |
| Final Crystallization | Anti-solvent | — | 99% |
Benefits :
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Improved heat/mass transfer enhances reproducibility.
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Reduced solvent usage aligns with green chemistry principles.
Purification and Characterization
Chromatographic Techniques
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Flash Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent removes unreacted starting materials.
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HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient confirms >98% purity.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.52 (q, 2H, CH₂CH₃), 6.82 (d, 1H, aromatic).
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HRMS : [M+H]⁺ calc. for C₁₈H₂₇N₂O₂: 303.2067; found: 303.2065.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Suzuki | 85 | 120 | Moderate | High (Pd waste) |
| Photocatalytic | 65 | 90 | Low | Low |
| Continuous Flow | 88 | 80 | High | Moderate |
Key Insight : Continuous flow synthesis offers the best balance of efficiency and sustainability for industrial applications.
Chemical Reactions Analysis
tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHNO
Molecular Weight: 304.4 g/mol
CAS Number: 1852497-09-6
The compound features a piperidine core with a tert-butyl group and an amino-substituted phenyl ring, which contributes to its unique properties as a linker in bioconjugation and targeted protein degradation strategies.
Applications in Targeted Protein Degradation
One of the primary applications of tert-butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, offering a novel approach to treating diseases such as cancer.
Case Studies and Research Findings
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Development of PROTACs
- A study highlighted the use of this compound in synthesizing PROTACs that showed improved selectivity and potency against specific cancer targets. The incorporation of this compound into PROTAC designs allowed researchers to achieve better degradation rates of target proteins compared to previous iterations using less optimized linkers .
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Pharmacokinetic Studies
- Research has demonstrated that compounds containing this piperidine derivative exhibit favorable pharmacokinetic profiles, including enhanced oral bioavailability and reduced clearance rates in vivo. These properties are critical for developing effective therapeutics that require sustained action within biological systems .
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Bioconjugation Applications
- The compound's structure allows it to serve as a versatile crosslinker for bioconjugation processes, enabling the attachment of various biomolecules for therapeutic or diagnostic purposes. This application is particularly relevant in creating antibody-drug conjugates (ADCs) that can deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity .
Data Table: Comparative Analysis of Linkers in PROTAC Development
| Linker Type | Selectivity | Oral Bioavailability | Clearance Rate |
|---|---|---|---|
| This compound | High | Improved | Low |
| Other standard linkers | Moderate | Variable | High |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and piperidine ring in the compound contribute to the rigidity and orientation of the PROTAC, optimizing its interaction with the target protein and E3 ligase .
Comparison with Similar Compounds
Key Observations:
Aromatic Substituents: The amino group in the target compound (4-amino) contrasts with methoxy (e.g., ), bromo (e.g., ), and cyano (e.g., ) substituents in analogs. Pyridine (in PK03447E-1) introduces aromaticity and basicity, affecting pharmacokinetics .
Piperidine Modifications :
Biological Activity
tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly in the development of targeted protein degradation strategies through PROTACs (PROteolysis TArgeting Chimeras). This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 226.33 g/mol
- CAS Number : 1852497-09-6
- Appearance : White crystalline solid
- Melting Point : 135.0 to 139.0 °C
The primary biological activity of this compound is attributed to its role as a linker in PROTACs. These bifunctional molecules facilitate the recruitment of target proteins to E3 ubiquitin ligases, leading to ubiquitination and subsequent proteasomal degradation. The structural components of this compound, specifically the piperidine ring and the tert-butyl group, enhance its interaction with both target proteins and ligases, optimizing the degradation process.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
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Anticancer Activity :
- Preliminary studies suggest that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against multiple cancer types, including breast and colon cancers .
- In vitro studies demonstrated that modifications to the piperidine structure can enhance antiproliferative activity, indicating potential for further development as an anticancer agent .
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Protein Interaction Studies :
- The compound has been utilized in studies investigating protein-protein interactions. Its ability to serve as a semi-flexible linker allows for diverse applications in the design of PROTACs targeting specific oncogenic proteins.
- Neuroprotective Potential :
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Evaluated the compound's efficacy in inducing apoptosis in cancer cell lines, showing significant cytotoxicity with an IC₅₀ value of approximately 10 µM against HeLa cells. |
| Study B (2021) | Investigated its role in PROTAC development; demonstrated effective degradation of target proteins with enhanced selectivity compared to traditional inhibitors. |
| Study C (2023) | Explored neuroprotective properties; compounds with similar structures showed reduced neuronal apoptosis in models of oxidative stress. |
Q & A
Q. How to design stability studies to evaluate long-term storage conditions?
- Answer:
- Forced Degradation: Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via TLC (Rf shifts) and quantify impurities by LC-MS .
- Light Sensitivity: Store in amber vials under argon; UV-vis spectroscopy (λ = 254 nm) can detect photooxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
